Significant Drop in DGAT1 Inhibitory Potency Compared to 2-Phenyl Analog
The inhibitory activity of 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid against human Diacylglycerol O-acyltransferase 1 (DGAT1) is significantly lower than that of its 2-phenyl analog. The 2-methyl derivative exhibits an EC50 of >25,000 nM, while the 2-phenyl analog (2-Phenyl-5-trifluoromethyloxazole-4-carboxylic acid) shows a 66-fold higher potency with an EC50 of 378 nM [1]. This stark difference highlights how a small change at the 2-position of the oxazole ring profoundly impacts target engagement.
| Evidence Dimension | Inhibition of human DGAT1 |
|---|---|
| Target Compound Data | EC50 > 25,000 nM |
| Comparator Or Baseline | 2-Phenyl-5-trifluoromethyloxazole-4-carboxylic acid (BDBM50341773) with EC50 = 378 nM |
| Quantified Difference | >66-fold lower potency for the target compound |
| Conditions | CHO-K1 cells expressing human DGAT1, using palmitoyl-1-14C-coenzyme A in a phospholipid flashplate assay after 1 hr |
Why This Matters
This data provides a clear, quantitative basis for selecting the 2-phenyl analog over the target compound for projects targeting DGAT1, thereby preventing wasted research effort and resources.
- [1] BindingDB. Ligands BDBM50341773 and BDBM50341759. EC50 data for DGAT1 inhibition. View Source
